tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
CAS No.: 2097996-32-0
Cat. No.: VC3143857
Molecular Formula: C10H18N4O3
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097996-32-0 |
|---|---|
| Molecular Formula | C10H18N4O3 |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6,15H,4-5,7H2,1-3H3,(H,11,16) |
| Standard InChI Key | YHLQBUWBEWLBLT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO |
Introduction
Molecular Formula and Weight
InChI Data
Synthesis
The synthesis of compounds containing the triazole moiety often involves click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this case:
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Step 1: Preparation of an azide precursor.
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Step 2: Reaction with an alkyne derivative under CuAAC conditions to form the triazole ring.
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Step 3: Functionalization with a tert-butyl carbamate group via carbamoylation reactions .
This method ensures high yields and regioselectivity for the desired product.
Pharmaceutical Relevance
The triazole ring is widely recognized for its bioactivity, including antimicrobial, antifungal, and anticancer properties. The hydroxymethyl functional group enhances solubility and potential binding interactions with biological targets.
Protective Groups in Organic Synthesis
The tert-butyl carbamate group serves as a protecting group for amines in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.
Material Science
Triazole derivatives are used in materials science for their thermal stability and ability to coordinate with metals, suggesting potential use in catalysis or polymer chemistry.
Biological Activity
While specific biological evaluations of tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate are unavailable, related triazole compounds exhibit:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.
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Antifungal Properties: Useful in treating fungal infections.
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Enzyme Inhibition: Potential inhibitors of enzymes like cytochrome P450 .
Further studies are required to confirm these activities for this specific compound.
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